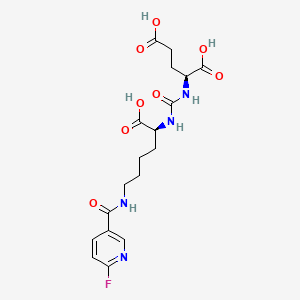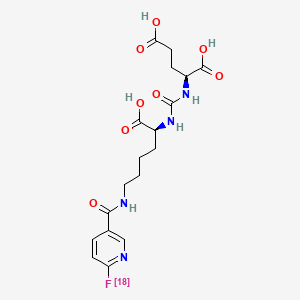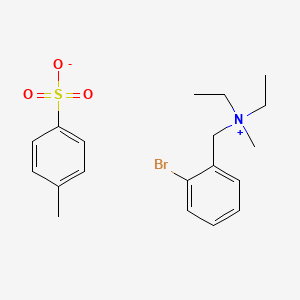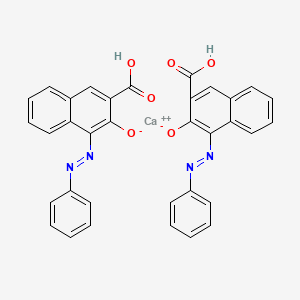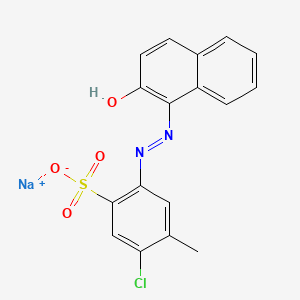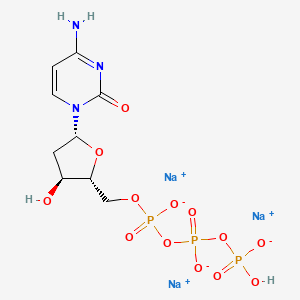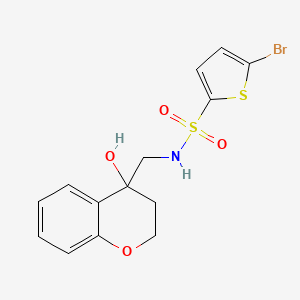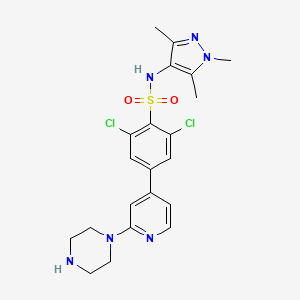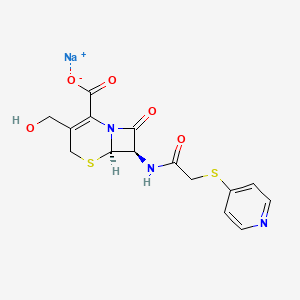
Desacetyl Cephapirin Sodium Salt
Vue d'ensemble
Description
Desacetyl Cephapirin Sodium Salt is an active metabolite of the cephalosporin antibiotic cefapirin. It is known for its antibacterial properties and is effective against a range of bacteria including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus aureus .
Mécanisme D'action
Target of Action
Desacetyl Cephapirin Sodium Salt, also known as Desacetyl cefapirin, is an active metabolite of the cephalosporin antibiotic cefapirin . It has antimicrobial activity against various bacteria, including E. coli, K. pneumoniae, P. mirabilis, and S. aureus .
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . These PBPs are essential for the final step of peptidoglycan synthesis, which is critical for bacterial cell wall integrity. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
This compound affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting the PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell lysis .
Pharmacokinetics
The pharmacokinetics of sodium cefapirin, from which this compound is metabolized, has been studied in mice, rats, and dogs . Cefapirin is metabolized into Desacetyl Cephapirin, with the rate and extent of metabolism decreasing from rodents to dogs . In the species examined, the plasma elimination half-life of cefapirin and Desacetyl Cephapirin was 0.4 to 0.9 hours .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, it causes bacterial cell lysis and death, effectively combating bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, with it being soluble in DMSO and slightly soluble in methanol and water . Additionally, its stability can be affected by storage conditions, with optimal stability achieved when stored at -20°C in an inert atmosphere . Furthermore, its antimicrobial activity can be influenced by the specific strain of bacteria and the local environment within the host organism .
Analyse Biochimique
Biochemical Properties
Desacetyl Cephapirin Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It exhibits inhibitory activity on Streptococcus dysgalactiae, with MIC 50s both of 0.25 µg/mL for clinical and subclinical bacterial strain . It also exhibits inhibitory activity on coagulase-negative staphylococci mastitis pathogen, with MIC 50s both of 0.12 µg/mL for clinical and subclinical bacterial strain .
Cellular Effects
This compound influences cell function by exerting antimicrobial effects on certain bacteria. It has been found to be active against E. coli, K. pneumoniae, P. mirabilis, and S. aureus
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, likely through binding to penicillin-binding proteins (PBPs) located under the cell wall of susceptible bacteria . This results in the inhibition of bacterial cell-wall synthesis, leading to high osmotic pressure in the cell and rupture of the cytoplasmic membrane .
Dosage Effects in Animal Models
This compound is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter The effects of the product vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways as an active metabolite of Cephapirin
Méthodes De Préparation
Desacetyl Cephapirin Sodium Salt can be synthesized through the hydrolysis of cefapirin. The reaction involves the removal of the acetyl group from cefapirin, resulting in the formation of desacetyl cefapirin. The process typically requires specific reaction conditions, including the use of a base such as sodium hydroxide .
Analyse Des Réactions Chimiques
Desacetyl Cephapirin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Desacetyl Cephapirin Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cephalosporin antibiotics.
Biology: It is utilized in microbiological studies to understand bacterial resistance mechanisms.
Medicine: this compound is studied for its potential use in treating bacterial infections.
Industry: It is used in the development of new antibacterial agents and in quality control processes for antibiotic production
Comparaison Avec Des Composés Similaires
Desacetyl Cephapirin Sodium Salt is similar to other cephalosporin antibiotics such as cefapirin, cefalotin, and cefotaxime. it is unique in its specific activity against certain bacteria and its role as an active metabolite. Unlike cefapirin, which is used in injectable formulations, desacetyl cefapirin is primarily used in research settings .
Similar Compounds
Cefapirin: A first-generation cephalosporin antibiotic.
Cefalotin: Another first-generation cephalosporin with a broad spectrum of activity.
Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.
Propriétés
IUPAC Name |
sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWZYPKYXORJY-GBWFEORMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3NaO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747519 | |
| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104557-24-6 | |
| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


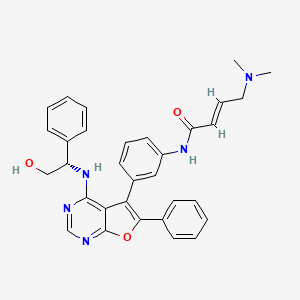
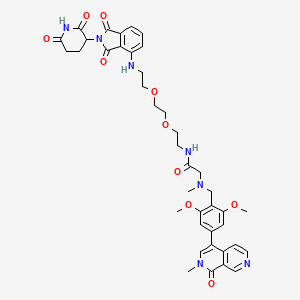
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

